1,3-Dipropylimidazolidin-2-one
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Overview
Description
1,3-Dipropylimidazolidin-2-one is a cyclic urea derivative belonging to the imidazolidinone family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and a carbonyl group. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dipropylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of N,N’-dipropylethylenediamine with urea. This reaction typically occurs under high-temperature conditions, often exceeding 180°C, to ensure a high yield of the desired product . The reaction can be carried out in an aprotic polar solvent to enhance the efficiency and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous addition of reactants and careful control of reaction conditions are employed to maximize yield and purity. The process involves heating N,N’-dipropylethylenediamine and urea in an aprotic polar solvent, with the reaction progressing while continuously adding the reactants .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipropylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones and related derivatives.
Reduction: Reduction reactions can convert it into different imidazolidinone derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted imidazolidinones.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
1,3-Dipropylimidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dipropylimidazolidin-2-one involves its interaction with molecular targets through acyl nucleophilic substitution reactions. The compound’s structure allows it to participate in intermolecular and intramolecular reactions, leading to the formation of various biologically active compounds .
Comparison with Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A homolog of 1,3-dipropylimidazolidin-2-one, used as a high-boiling polar aprotic solvent.
Imidazolidin-2-one: A parent compound with similar structural features but different substituents.
Uniqueness: this compound stands out due to its specific propyl substituents, which impart unique chemical and physical properties. These properties make it particularly useful in applications requiring high thermal and chemical stability .
Properties
CAS No. |
40424-22-4 |
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Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,3-dipropylimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-5-10-7-8-11(6-4-2)9(10)12/h3-8H2,1-2H3 |
InChI Key |
NFJSYLMJBNUDNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(C1=O)CCC |
Origin of Product |
United States |
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